molecular formula C26H22N2O4 B4095930 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B4095930
M. Wt: 426.5 g/mol
InChI Key: CGVSBGOKHGINMN-UHFFFAOYSA-N
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Description

2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes a chromenyl group and a hexahydroquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-oxo-4H-chromene-3-carbaldehyde with an appropriate amine and a β-ketoester under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or acetic acid to facilitate the formation of the hexahydroquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chromenyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of cancer cells by interfering with cell division pathways or induce antimicrobial effects by disrupting bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Uniqueness

Compared to similar compounds, 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific functional groups and structural configuration. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-5-oxo-4-(4-oxochromen-3-yl)-N-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c1-15-22(26(31)28-16-8-3-2-4-9-16)23(24-19(27-15)11-7-12-20(24)29)18-14-32-21-13-6-5-10-17(21)25(18)30/h2-6,8-10,13-14,23,27H,7,11-12H2,1H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVSBGOKHGINMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=COC4=CC=CC=C4C3=O)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

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